Cas no 210534-16-0 (Amino-modifier C6 dT Phosphoramidite)

Amino-modifier C6 dT Phosphoramidite structure
210534-16-0 structure
商品名:Amino-modifier C6 dT Phosphoramidite
CAS番号:210534-16-0
MF:C50H62F3N6O10P
メガワット:995.0305
CID:911004
PubChem ID:12009719

Amino-modifier C6 dT Phosphoramidite 化学的及び物理的性質

名前と識別子

    • 5-[e-2-[n-[6-(trifluoroacetamido)hexyl]carboxamido]vinyl]-5'- o-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(n
    • 5-[e-2-[n-[6-(trifluoroacetamido)hexyl]carboxamido]vinyl]-5'- o-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(n,n-diisopropyl)]phosphoramidite
    • AMINO-MODIFIER-C6-DT CEP
    • Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[(1E)-3-oxo-3-[[6-[(2,2,2-trifluoroacetyl)amino]hexyl]amino]-1-propen-1-yl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
    • (E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl
    • 5-[e-2-[n-[6-(Trifluoroacetamido)hexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
    • Uridine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[(1E)-3-oxo-3-[[6-[(2,2,2-trifluoroacetyl)amino]hexyl]amino]-1-propen-1-yl]-,3'-[2-cyanoethylN,N-bis(1-methylethyl)phosphoramidite]
    • XHGOWDJUVKONLU-HAKODNTASA-N
    • 210534-16-0
    • J-700319
    • (E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
    • Amino-modifier C6 dT Phosphoramidite
    • インチ: 1S/C50H62F3N6O10P/c1-34(2)59(35(3)4)70(67-30-14-27-54)69-42-31-45(58-32-36(46(61)57-48(58)63)17-26-44(60)55-28-12-7-8-13-29-56-47(62)50(51,52)53)68-43(42)33-66-49(37-15-10-9-11-16-37,38-18-22-40(64-5)23-19-38)39-20-24-41(65-6)25-21-39/h9-11,15-26,32,34-35,42-43,45H,7-8,12-14,28-31,33H2,1-6H3,(H,55,60)(H,56,62)(H,57,61,63)/b26-17+/t42-,43+,45+,70?/m0/s1
    • InChIKey: XHGOWDJUVKONLU-HAKODNTASA-N
    • ほほえんだ: P(N(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])(OC([H])([H])C([H])([H])C#N)O[C@@]1([H])C([H])([H])[C@]([H])(N2C(N([H])C(C(/C(/[H])=C(\[H])/C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C(C(F)(F)F)=O)=O)=C2[H])=O)=O)O[C@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 994.42200
  • どういたいしつりょう: 994.42171368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 15
  • 重原子数: 70
  • 回転可能化学結合数: 26
  • 複雑さ: 1760
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 190
  • 疎水性パラメータ計算基準値(XlogP): 6.9

じっけんとくせい

  • PSA: 209.06000
  • LogP: 8.66128

Amino-modifier C6 dT Phosphoramidite 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A929112-10mg
Amino-modifier-C6-dT CEP
210534-16-0 97%
10mg
¥412.20 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A929112-50mg
Amino-modifier-C6-dT CEP
210534-16-0 97%
50mg
¥1,440.00 2022-09-29
Ambeed
A208728-1g
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((E)-3-oxo-3-((6-(2,2,2-trifluoroacetamido)hexyl)amino)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
210534-16-0 97%
1g
$895.0 2024-04-21

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:210534-16-0)Amino-modifier C6 dT Phosphoramidite
A947533
清らかである:99%
はかる:1g
価格 ($):806.0